Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrCl3N2O3S This compound is known for its unique structure, which includes a benzothiophene ring, a bromobenzoyl group, and a trichloroethylamine moiety
Preparation Methods
The synthesis of Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the benzothiophene ring, followed by the introduction of the bromobenzoyl group and the trichloroethylamine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between different biomoleculesAdditionally, it may be used in industrial processes that require specific chemical properties .
Mechanism of Action
The mechanism of action of Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzothiophene derivatives and bromobenzoyl-containing molecules. The presence of the trichloroethylamine moiety adds to its distinctiveness and potential for diverse applications.
Properties
CAS No. |
611185-59-2 |
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Molecular Formula |
C19H18BrCl3N2O3S |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
methyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H18BrCl3N2O3S/c1-28-17(27)14-11-7-3-5-9-13(11)29-16(14)25-18(19(21,22)23)24-15(26)10-6-2-4-8-12(10)20/h2,4,6,8,18,25H,3,5,7,9H2,1H3,(H,24,26) |
InChI Key |
WRFXHQBWIKVRJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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